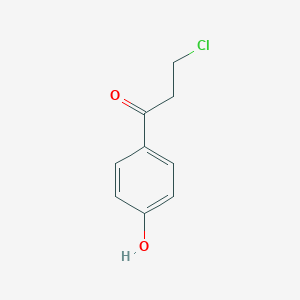

3-Chloro-1-(4-hydroxyphenyl)propan-1-one

Vue d'ensemble

Description

Le 1-(4-hydroxyphényl)-3-chloropropan-1-one est un composé organique de formule moléculaire C9H9ClO2 et d'un poids moléculaire de 184,62 g/mol . Il s'agit d'un biochimique principalement utilisé dans la recherche en protéomique . Ce composé est caractérisé par la présence d'un groupe chloro, d'un groupe hydroxyphényle et d'un groupe propanone, ce qui en fait un intermédiaire polyvalent en synthèse organique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 1-(4-hydroxyphényl)-3-chloropropan-1-one implique généralement la chloration du 1-(4-hydroxyphényl)propan-1-one. La réaction est réalisée dans des conditions contrôlées afin d'assurer l'introduction sélective du groupe chloro à la position souhaitée. Les réactifs couramment utilisés dans ce processus comprennent le chlorure de thionyle (SOCl2) ou le trichlorure de phosphore (PCl3) comme agents chlorants .

Méthodes de production industrielle

En milieu industriel, la production de 1-(4-hydroxyphényl)-3-chloropropan-1-one peut impliquer des réactions de chloration à grande échelle utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du processus de chloration .

Analyse Des Réactions Chimiques

Types de réactions

Le 1-(4-hydroxyphényl)-3-chloropropan-1-one subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.

Réduction : Le groupe carbonyle peut être réduit pour former un alcool.

Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols.

Réactifs et conditions courantes

Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.

Réduction : Le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont des agents réducteurs typiques.

Substitution : Des nucléophiles comme l'ammoniac (NH3) ou le thiolate de sodium (NaSMe) peuvent être utilisés en conditions basiques.

Principaux produits formés

Oxydation : Formation de 4-hydroxybenzaldéhyde ou d'acide 4-hydroxybenzoïque.

Réduction : Formation de 1-(4-hydroxyphényl)-3-chloropropan-1-ol.

Substitution : Formation de 3-amino-1-(4-hydroxyphényl)propan-1-one ou de 3-thio-1-(4-hydroxyphényl)propan-1-one.

Applications De Recherche Scientifique

Le 1-(4-hydroxyphényl)-3-chloropropan-1-one est utilisé dans divers domaines de la recherche scientifique :

Chimie : Comme intermédiaire dans la synthèse de molécules organiques plus complexes.

Biologie : Dans des études impliquant l'inhibition enzymatique et les interactions protéiques.

Médecine : Applications potentielles dans le développement de médicaments et la recherche pharmacologique.

Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du 1-(4-hydroxyphényl)-3-chloropropan-1-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe chloro peut participer à des réactions de substitution électrophile, tandis que le groupe hydroxyle peut former des liaisons hydrogène avec les molécules biologiques. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques .

Mécanisme D'action

The mechanism of action of 3-chloro-1-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in electrophilic substitution reactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

1-(4-Hydroxyphényl)propan-1-one : N'a pas de groupe chloro, ce qui le rend moins réactif dans certaines réactions de substitution.

1-(4-méthoxyphényl)-3-chloropropan-1-one : Contient un groupe méthoxy au lieu d'un groupe hydroxyle, ce qui peut modifier sa réactivité et son activité biologique.

Unicité

Le 1-(4-hydroxyphényl)-3-chloropropan-1-one est unique en raison de la présence à la fois d'un groupe chloro et d'un groupe hydroxyle, ce qui lui permet de participer à un large éventail de réactions chimiques et d'interactions biologiques. Cette double fonctionnalité en fait un composé précieux en chimie synthétique et en recherche biomédicale .

Activité Biologique

3-Chloro-1-(4-hydroxyphenyl)propan-1-one, with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound features both a chloro group and a hydroxyl group, which contribute to its reactivity and biological interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound allows it to participate in various chemical reactions:

- Electrophilic Substitution : The chloro group enhances the electrophilic character of the molecule, making it reactive towards nucleophiles.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins or nucleic acids, influencing biological interactions.

The biological activity of this compound is linked to its interactions with specific molecular targets such as enzymes and receptors. The dual functionality of the chloro and hydroxyl groups enables the compound to modulate enzymatic activities or receptor functions. For instance, studies have indicated that this compound can inhibit GABA transaminase, an important enzyme in neurotransmitter metabolism, thus potentially affecting neurological pathways related to conditions like epilepsy and depression .

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study comparing various synthesized compounds showed activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest that modifications to the structure can enhance antimicrobial efficacy .

Antioxidant Activity

In addition to antimicrobial effects, compounds related to this compound have been evaluated for their antioxidant properties. The presence of the hydroxyl group is crucial for radical scavenging activity, which may protect cells from oxidative stress .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- GABA Modulation : A study found that this compound inactivated GABA transaminase in a time-dependent manner, indicating its potential use in treating disorders related to GABAergic dysfunctions such as anxiety and depression .

- Neuroprotective Effects : Research on retinal protection has shown that derivatives of this compound can protect photoreceptor cells from light-induced damage, suggesting applications in ocular health .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons and unique characteristics of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(4-Hydroxyphenyl)propan-1-one | Lacks chloro group | Less reactive in substitution reactions |

| 3-Chloro-1-(4-methoxyphenyl)propan-1-one | Contains methoxy instead of hydroxyl | Alters reactivity and potential biological activity |

| 4-Hydroxybenzaldehyde | Aldehyde functional group | Different reactivity profile compared to ketones |

| 4-Hydroxybenzoic acid | Carboxylic acid functional group | Exhibits different solubility and reactivity characteristics |

Propriétés

IUPAC Name |

3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-6-5-9(12)7-1-3-8(11)4-2-7/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXBKSZGQHXBDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286561 | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-38-9 | |

| Record name | 7182-38-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloro-1-(4-hydroxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-1-(4-hydroxyphenyl)-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6HQR4DJT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.